3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-4-16-6-8(10(15-16)18-5-2)9(17)12-11-14-13-7(3)19-11/h6H,4-5H2,1-3H3,(H,12,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQFPKZZMVJVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Thiadiazole Group: The thiadiazole moiety can be introduced by reacting the pyrazole intermediate with a suitable thiadiazole precursor, such as 2-amino-5-methyl-1,3,4-thiadiazole, under appropriate conditions.
Ethylation and Ethoxylation: The ethyl and ethoxy groups can be introduced through alkylation reactions using ethyl halides and ethoxy reagents, respectively.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and ethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Antiviral Applications
Antiviral Efficacy
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including 3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against various viruses:
- HIV : Pyrazole derivatives have shown promise as inhibitors of HIV replication. For instance, certain pyrazole compounds demonstrated effective inhibition of HIV reverse transcriptase with low cytotoxicity levels, suggesting their potential as therapeutic agents against HIV infection .
- Influenza Virus : Studies have reported that pyrazole derivatives can inhibit the replication of influenza viruses. The mechanisms involve interference with viral entry or replication processes .
- Tobacco Mosaic Virus (TMV) : Some pyrazole compounds have been evaluated for their effects on TMV, showing varying degrees of antiviral activity. The structural characteristics of these compounds play a crucial role in their efficacy against TMV .
Case Studies and Research Findings
A number of studies have investigated the biological activities of pyrazole derivatives:
Mechanism of Action
The mechanism of action of 3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrazole and Thiadiazole Moieties
Key structural analogs and their substituent differences are summarized below:
Key Observations:
Substituent Effects on Melting Points: Chloro and cyano substituents (e.g., 3a, 3b) correlate with higher melting points (133–172°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-π stacking) . The thioacetyl-linked compound (7a) decomposes at 189.6°C, suggesting reduced thermal stability compared to carboxamides .
Synthetic Yields: Yields for chloro/cyano-substituted analogs (e.g., 3a–3e) range from 62–71%, influenced by steric and electronic effects of substituents . The thiadiazole-thioacetyl derivative (7a) has a lower yield (60.7%), possibly due to side reactions at the thiol group .
Thiadiazole Modifications :
- The target compound’s 5-methyl-thiadiazole group contrasts with phenyl (in 5-methyl-1,3-diphenyl analog ) or sulfanylidene (thione) substituents . Methyl groups may enhance metabolic stability compared to bulkier aryl groups.
Biological Activity
3-Ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, insecticidal, and anticancer properties, supported by data tables and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure incorporates a thiadiazole moiety, which is known for enhancing biological activity in various derivatives.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit potent antimicrobial properties. In particular, this compound has shown effectiveness against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.012 μg/mL |
| Streptococcus pneumoniae | 0.008 μg/mL |
These findings suggest that the compound is more potent than traditional antibiotics such as ampicillin and streptomycin .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. A study demonstrated that certain derivatives exhibited significant acaricidal and insecticidal activities against pests such as Tetranychus cinnabarinus and Aphis craccivora.
| Compound | Target Pest | Activity (%) at 50 μg/mL |
|---|---|---|
| 8m | Tetranychus cinnabarinus | 80% |
| 8f | Aphis craccivora | 100% |
| 8r | Plutella xylostella | 100% |
These results indicate the potential use of this compound in agricultural applications as an effective pesticide .
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. The incorporation of the thiadiazole ring has been shown to enhance the cytotoxic effects on cancer cell lines.
In one study, compounds similar to this compound exhibited significant inhibition of cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 20 μM. This suggests a promising avenue for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results confirmed its broad-spectrum activity and low toxicity towards human cells.
Case Study 2: Agricultural Applications
Field trials were conducted to assess the insecticidal properties of the compound on crop pests. The results indicated a substantial reduction in pest populations and an increase in crop yield compared to untreated controls.
Q & A
Q. What are the standard synthetic routes for 3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:
- Cyclization of thiosemicarbazide derivatives to form the 1,3,4-thiadiazole ring under reflux with catalysts like H2SO4.
- Coupling reactions between pyrazole-4-carboxylic acid derivatives and 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
Optimization Tips: - Temperature Control: Maintain 50–60°C during cyclization to avoid side products .
- Solvent Selection: Use polar aprotic solvents (DMF, THF) for higher yields in coupling steps .
- Catalyst Screening: Test CuI or Pd/C for regioselective coupling .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks based on substituent electronegativity (e.g., ethoxy groups resonate at δ 1.2–1.4 ppm for CH3 and δ 3.4–3.6 ppm for OCH2) .
- HRMS: Confirm molecular weight (expected [M+H]<sup>+</sup> ~351.12) .
- Crystallography:
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound's mechanism of action against specific biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with known pyrazole/thiadiazole interactions (e.g., protein kinases, COX-2) .
- Docking Protocol:
- Prepare the ligand (target compound) using Open Babel for charge assignment.
- Use AutoDock Vina with Lamarckian GA to predict binding affinities.
- Validate results with MD simulations (AMBER/NAMD) to assess stability .
Case Study: Docking into the ATP-binding pocket of EGFR kinase revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu788, suggesting kinase inhibition potential .
Q. What strategies resolve discrepancies in reported biological activities of related pyrazole-thiadiazole derivatives?
Methodological Answer:
- Data Contradiction Analysis:
- Bioactivity Variability: Compare assay conditions (e.g., cell lines, IC50</sup> protocols). For example, anti-cancer activity against MCF-7 vs. HeLa cells may differ due to metabolic heterogeneity .
- Structural Confounders: Use SAR tables (Table 1) to isolate substituent effects. For instance, 5-methyl vs. 5-phenyl on the thiadiazole ring alters logP and bioavailability .
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound Substituents | Biological Activity (IC50, μM) | Key Interactions |
|---|---|---|
| 5-Methyl-thiadiazole (Target) | 2.1 (EGFR kinase) | H-bond with Met793 |
| 5-Phenyl-thiadiazole | 0.9 (EGFR kinase) | π-Stacking with Phe723 |
| 3-Ethoxy vs. 3-Methoxy pyrazole | 4.7 vs. 8.3 (COX-2 inhibition) | Hydrophobic pocket occupancy |
Q. How can computational modeling predict metabolic stability and toxicity profiles?
Methodological Answer:
- ADMET Prediction:
- Software: Use SwissADME or pkCSM for logP, CYP450 metabolism, and hERG inhibition.
- Metabolic Hotspots: Identify vulnerable sites (e.g., ethoxy group oxidation via CYP3A4) .
- Toxicity Mitigation:
- Introduce electron-withdrawing groups (e.g., F, Cl) on the thiadiazole ring to reduce hepatic toxicity .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound's anti-inflammatory potential?
Methodological Answer:
- Primary Assays:
- COX-1/COX-2 Inhibition: Use colorimetric kits (Cayman Chemical) to measure prostaglandin E2 suppression .
- NF-κB Luciferase Reporter Assay: Transfect RAW 264.7 cells with pNF-κB-Luc plasmid and measure luminescence post-LPS stimulation .
- Secondary Validation:
- ELISA for Cytokines (IL-6, TNF-α): Compare dose-dependent suppression in THP-1 macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
